Sulfo-Cy7.5 dimethyl
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Overview
Description
Sulfo-Cy7.5 dimethyl is a derivative of Cyanine 7.5 (Cy7.5) with a dimethyl group. It is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging. The sulfonate ion in its structure increases its water solubility, making it suitable for use in aqueous solutions .
Preparation Methods
Sulfo-Cy7.5 dimethyl is synthesized by introducing a dimethyl group to Cyanine 7.5. The sulfonate ion is added to enhance water solubility. The synthetic route typically involves dissolving Cyanine 7.5 in an organic solvent and then adding the dimethyl group under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Sulfo-Cy7.5 dimethyl primarily undergoes reactions typical of cyanine dyes. These include:
Substitution Reactions: The dimethyl group can participate in substitution reactions under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Binding Reactions: This compound binds to biomolecules such as proteins and antibodies, which is crucial for its use in biolabeling and imaging
Scientific Research Applications
Sulfo-Cy7.5 dimethyl has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Commonly used for cell imaging and tracking the location and dynamics of biomolecules in biological samples.
Medicine: Employed in biomedical imaging, including tumor imaging and tracking drug delivery.
Industry: Used in the development of diagnostic tools and imaging technologies .
Mechanism of Action
The mechanism of action of Sulfo-Cy7.5 dimethyl involves its ability to bind to biomolecules and emit near-infrared fluorescence. The sulfonate ion increases its water solubility, allowing it to function effectively in aqueous environments. The dimethyl group enhances its binding affinity to proteins and antibodies, making it a valuable tool for tracking and imaging in biological research .
Comparison with Similar Compounds
Sulfo-Cy7.5 dimethyl is unique due to its high water solubility and strong near-infrared fluorescence. Similar compounds include:
Cyanine 7.5 (Cy7.5): The parent compound without the dimethyl group.
Sulfo-Cyanine 5.5 (Cy5.5): Another near-infrared dye with similar applications but different spectral properties.
Alexa Fluor dyes: A family of fluorescent dyes with varying properties and applications
This compound stands out due to its enhanced water solubility and binding affinity, making it particularly useful for biological and medical applications.
Properties
Molecular Formula |
C40H37K3N2O12S4 |
---|---|
Molecular Weight |
983.3 g/mol |
IUPAC Name |
tripotassium;(2E)-1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3 |
InChI Key |
WJGKEWOIVDPUAP-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
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